molecular formula C8H13N B14210890 3-Methylhept-2-enenitrile CAS No. 831239-08-8

3-Methylhept-2-enenitrile

Katalognummer: B14210890
CAS-Nummer: 831239-08-8
Molekulargewicht: 123.20 g/mol
InChI-Schlüssel: MKBWCEYLCHAHRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylhept-2-enenitrile: is an organic compound with the molecular formula C8H13N It is a nitrile derivative of 3-methylhept-2-ene, characterized by the presence of a cyano group (-CN) attached to the second carbon of the heptene chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above, with optimized reaction conditions to maximize yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: 3-Methylhept-2-enenitrile can undergo oxidation reactions, typically using strong oxidizing agents, to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.

    Substitution: The compound can participate in substitution reactions where the cyano group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst.

    Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products:

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Products depend on the nucleophile used, such as amides, esters, or other substituted nitriles.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Methylhept-2-enenitrile is used as an intermediate in organic synthesis, particularly in the preparation of other complex organic molecules. Its reactivity makes it a valuable building block in synthetic chemistry.

Biology and Medicine: In biological research, nitriles like this compound are studied for their potential biological activities. They may serve as precursors for the synthesis of bioactive compounds, including pharmaceuticals.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and specialty chemicals. Its unique properties make it suitable for various applications, including as a solvent or a reagent in chemical processes.

Wirkmechanismus

The mechanism of action of 3-methylhept-2-enenitrile involves its interaction with molecular targets through its cyano group. The cyano group can participate in various chemical reactions, such as nucleophilic addition or substitution, depending on the reaction conditions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Methylhept-2-enenitrile is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it a valuable compound in various chemical syntheses and industrial applications.

Eigenschaften

CAS-Nummer

831239-08-8

Molekularformel

C8H13N

Molekulargewicht

123.20 g/mol

IUPAC-Name

3-methylhept-2-enenitrile

InChI

InChI=1S/C8H13N/c1-3-4-5-8(2)6-7-9/h6H,3-5H2,1-2H3

InChI-Schlüssel

MKBWCEYLCHAHRG-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(=CC#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.